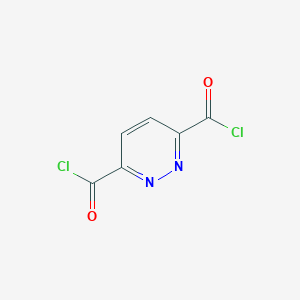

3,6-Pyridazinedicarbonyl dichloride

Description

Properties

CAS No. |

187826-59-1 |

|---|---|

Molecular Formula |

C6H2Cl2N2O2 |

Molecular Weight |

205 g/mol |

IUPAC Name |

pyridazine-3,6-dicarbonyl chloride |

InChI |

InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-2-4(6(8)12)10-9-3/h1-2H |

InChI Key |

PCKDTEHJBWRTFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |

Canonical SMILES |

C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |

Synonyms |

3,6-Pyridazinedicarbonyl dichloride (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 3,6-pyridazinedicarbonyl dichloride:

| Compound | Key Structural Features | Functional Groups |

|---|---|---|

| This compound | Pyridazine ring (C₄H₄N₂) with 3,6-carbonyl chlorides | Carbonyl chloride (COCl), aromatic N-heterocycle |

| Succinyl dichloride | Aliphatic four-carbon chain with terminal COCl groups | Aliphatic carbonyl chloride |

| 1,2-Dichloroethane | Ethane backbone with two adjacent Cl atoms | Alkyl chloride |

| S,S'-(Pyridazine-3,6-diyl)dithiouronium dichloride | Pyridazine ring with thiourea substituents | Thiourea, dichloride counterion |

Key Observations :

- Aromatic vs. Aliphatic Reactivity : Unlike aliphatic dichlorides (e.g., succinyl dichloride), this compound’s aromatic ring stabilizes intermediates during nucleophilic substitution, favoring regioselective reactions .

- Electronic Effects : The electron-withdrawing pyridazine ring enhances the electrophilicity of its carbonyl chloride groups compared to aliphatic analogs like succinyl dichloride.

Physical and Chemical Properties

Notable Differences:

Q & A

Basic Research Question

- IR Spectroscopy : The carbonyl stretching frequencies (C=O) for dichlorides appear at 1750–1820 cm⁻¹, distinct from ester or amide derivatives. Asymmetrical/symmetrical stretches confirm dicarbonyl functionality .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 148.978 (C₄H₂Cl₂N₂) and fragmentation patterns (e.g., loss of Cl⁻ or CO groups) validate the core structure .

Advanced Research Question

Dynamic NMR studies in polar aprotic solvents (e.g., DMSO-d₆) reveal rotational barriers around the pyridazine ring due to steric hindrance from carbonyl groups. NOESY or COSY experiments can map spatial interactions between substituents, resolving regiochemical ambiguities in derivatives .

What safety protocols are critical for handling this compound, given its hazardous waste classification?

Basic Research Question

This compound is classified as a Toxic (T) substance under U.S. EPA guidelines due to its reactivity and potential for releasing HCl gas. Required measures include:

- Use of fume hoods, nitrile gloves, and chemical-resistant aprons.

- Neutralization of waste with 10% sodium bicarbonate before disposal .

Advanced Research Question

Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing toxic gases (e.g., phosgene). Storage under anhydrous conditions (-20°C in sealed amber vials) prevents hydrolysis. Spill management requires vermiculite or diatomaceous earth to absorb liquid, followed by chelating agents (e.g., EDTA) to sequester metal contaminants .

How does solvent polarity affect the stability and reactivity of this compound in nucleophilic acyl substitution reactions?

Basic Research Question

In polar aprotic solvents (e.g., DCM, THF), the dichloride exhibits high reactivity toward nucleophiles (amines, alcohols) due to enhanced electrophilicity of carbonyl carbons. Solvents with low dielectric constants (ε < 5) reduce side reactions like hydrolysis, improving yields in amidation or esterification .

Advanced Research Question

Computational studies (DFT) reveal solvent-dependent transition states. For example, in DMF, the solvation shell stabilizes the tetrahedral intermediate, accelerating acylation. Conversely, protic solvents (e.g., ethanol) deactivate the electrophilic carbon via hydrogen bonding, requiring catalytic bases (e.g., DMAP) to restore reactivity .

What methodologies address contradictions in reported catalytic applications of this compound in polymer synthesis?

Advanced Research Question

Discrepancies in polymerization efficiency (e.g., molecular weight vs. branching) arise from varying initiators. For instance:

- Radical initiators (AIBN) produce linear polyamides but require strict oxygen-free conditions.

- Ionic catalysts (BuLi) induce crosslinking via pendant chloride elimination.

Validation via GPC-MALS (multi-angle light scattering) and MALDI-TOF MS distinguishes chain architectures. Recent studies propose hybrid catalysis (e.g., organocatalysts with metal co-catalysts) to balance reactivity and control .

How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

Advanced Research Question

Density functional theory (DFT) simulations (B3LYP/6-311+G*) map electron density distributions, identifying C-3 and C-6 as electrophilic hotspots. Machine learning models trained on reaction databases (e.g., Reaxys) predict substituent effects: electron-donating groups (e.g., -OCH₃) at C-4 reduce reactivity at adjacent positions, guiding synthetic planning for heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.